3-(N-Hidroxiamino)propilfosfato de dietilo

Descripción general

Descripción

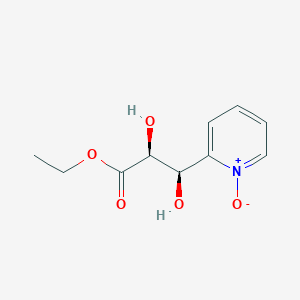

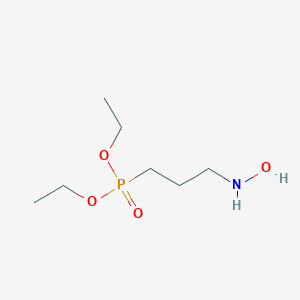

Diethyl 3-(N-Hydroxyamino)propylphosphate (DEHAP) is an organophosphate compound that is commonly used in scientific research and laboratory experiments. DEHAP is a relatively new compound, having been first synthesized in the late 1990s. It has become increasingly popular in recent years due to its versatile applications and its ability to be used in a variety of experiments. DEHAP is a unique compound that has been studied for its biochemical and physiological effects and its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

El 3-(N-Hidroxiamino)propilfosfato de dietilo se utiliza en el descubrimiento de fármacos . Es un producto para la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este compuesto podría utilizarse en el desarrollo de nuevos fármacos o estrategias terapéuticas.

Síntesis de polímeros

Este compuesto también se utiliza en la síntesis de polímeros. Los polímeros son moléculas grandes compuestas por subunidades repetidas. Las propiedades del this compound podrían utilizarse para crear polímeros con características específicas.

Bioquímica

En el campo de la bioquímica, el this compound podría utilizarse en diversas aplicaciones de investigación . Por ejemplo, podría utilizarse en estudios relacionados con la fosforilación, un proceso bioquímico que es crítico en muchas funciones celulares.

Ciencia de los materiales

En la ciencia de los materiales, el this compound podría utilizarse en la síntesis de nuevos materiales. Sus propiedades únicas podrían explotarse para crear materiales con características específicas.

Química medicinal

En la química medicinal, el this compound podría utilizarse en la síntesis de nuevos compuestos medicinales . Sus propiedades únicas podrían explotarse para crear fármacos con efectos terapéuticos específicos.

Farmacología

En farmacología, el this compound podría utilizarse en el estudio de la acción de los fármacos . Podría utilizarse para comprender cómo interactúan los fármacos con sus objetivos en el cuerpo.

Propiedades

IUPAC Name |

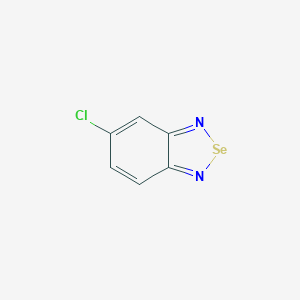

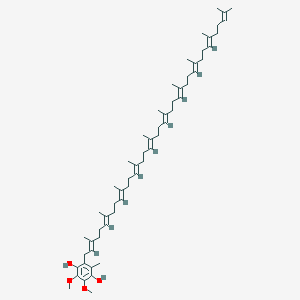

N-(3-diethoxyphosphorylpropyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO4P/c1-3-11-13(10,12-4-2)7-5-6-8-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMJDPGVDSHYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCNO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430783 | |

| Record name | Diethyl [3-(hydroxyamino)propyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66508-19-8 | |

| Record name | Diethyl P-[3-(hydroxyamino)propyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66508-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl [3-(hydroxyamino)propyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)